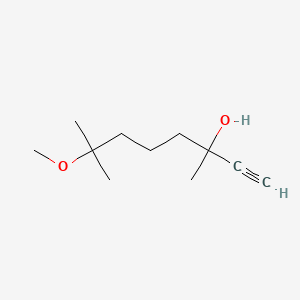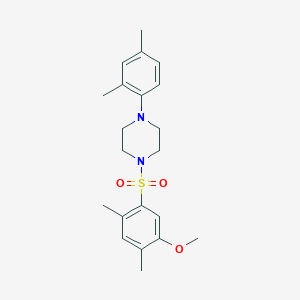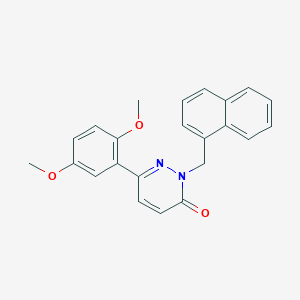![molecular formula C16H20N2O3S B2818027 ({[(1-Ethynylcyclohexyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane CAS No. 866008-03-9](/img/structure/B2818027.png)
({[(1-Ethynylcyclohexyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “({[(1-Ethynylcyclohexyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane” is a chemical substance with the CAS No. 866008-03-91. It has a molecular formula of C16H20N2O3S and a molecular weight of 320.411. This product is intended for research use only and is not meant for human or veterinary use1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. For detailed synthesis information, it’s recommended to refer to specialized chemical databases or literature.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H20N2O3S1. However, the specific structural diagram or 3D conformation is not provided in the search results. For a detailed molecular structure analysis, it would be beneficial to use specialized software or databases that can generate a visual structure based on the molecular formula.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts. For detailed information on the chemical reactions of this compound, it would be necessary to refer to specific scientific literature or databases.Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of this compound are mentioned in the search results2. However, the specific values are not provided. For detailed physical and chemical properties, it would be necessary to refer to specific scientific literature or databases.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure analysis of closely related compounds, such as sulfanyl-substituted amino 1,4-naphthoquinone derivatives, are fundamental in understanding the chemical and physical properties of new synthetic molecules. These studies often involve single-crystal X-ray diffraction, NMR spectroscopy, and mass spectrometry to elucidate structural configurations and potential applications in materials science and medicinal chemistry (Ramazani et al., 2011).
Medicinal Chemistry and Drug Design
- Research on compounds with similar structural motifs includes developing novel pharmaceuticals, where the focus might be on the synthesis of conformationally constrained tryptophan derivatives for peptide or peptoid conformation elucidation. Such studies are crucial for drug design, offering insights into the conformational preferences of drug molecules and their interactions with biological targets (Horwell et al., 1994).
Organic Synthesis and Catalysis
- The development of novel synthetic routes and catalysts for creating sulfanyl, sulfinyl, and sulfonyl compounds is another area of research. Such compounds are valuable intermediates in organic synthesis, leading to the creation of a wide array of products with potential applications in pharmaceuticals, agrochemicals, and materials science (Kantam et al., 2010).
Environmental Biotechnology
- The biodegradation of sulfonated aromatic compounds, such as sulfanilic acid, by specific bacterial strains offers insights into environmental biotechnology applications. These include bioremediation strategies for the detoxification of industrial waste and the sustainable degradation of xenobiotic compounds (Hegedűs et al., 2017).
Advanced Materials and Chemiluminescence
- The synthesis and characterization of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, along with their chemiluminescent properties, are studied for potential applications in bioanalytical assays, imaging techniques, and the development of novel luminescent materials (Watanabe et al., 2010).
Safety And Hazards
The specific safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemical substances with appropriate safety measures. For detailed safety and hazard information, it would be necessary to refer to the Material Safety Data Sheet (MSDS) for this compound or refer to specific scientific literature or databases.
Future Directions
The future directions or potential applications for this compound are not specified in the search results. The potential uses of a chemical compound can be diverse and depend on various factors such as its physical and chemical properties, mechanism of action, and the field of study. For detailed information on the future directions of this compound, it would be necessary to refer to specific scientific literature or databases.
Please note that this analysis is based on the available search results and for more detailed and specific information, it’s recommended to refer to specialized chemical databases or scientific literature.
properties
IUPAC Name |
1-(1-ethynylcyclohexyl)-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-3-16(11-5-4-6-12-16)17-15(19)18-22(20,21)14-9-7-13(2)8-10-14/h1,7-10H,4-6,11-12H2,2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTKDLZIDUKGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2(CCCCC2)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[(1-Ethynylcyclohexyl)amino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)
![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)

![Methyl 3-[ethyl(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2817949.png)
![5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzenesulfonamide](/img/structure/B2817950.png)
![benzyl 6'-amino-5'-cyano-3'-propyl-2'H-spiro[piperidine-4,4'-pyrano[2,3-c]pyrazole]-1-carboxylate](/img/structure/B2817951.png)


![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817955.png)
![1-[4-(Dimethylamino)benzyl]-5-oxoproline](/img/structure/B2817956.png)
![4-[6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2817957.png)


